molecular formula C16H18BrNO4 B5473075 2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 296880-77-8

2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5473075
CAS No.: 296880-77-8
M. Wt: 368.22 g/mol
InChI Key: PCQDLKYDVQJWCM-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by:

  • A 2-methoxyethyl ester group at position 2.
  • A 2-bromophenyl substituent at position 3.
  • A methyl group at position 2.
  • A ketone at position 5.

This structure combines electronic effects (bromine’s electron-withdrawing nature) and steric bulk (methoxyethyl ester), which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-methoxyethyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-10-15(16(20)22-8-7-21-2)12(9-14(19)18-10)11-5-3-4-6-13(11)17/h3-6,12H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQDLKYDVQJWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2Br)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124299
Record name 2-Methoxyethyl 4-(2-bromophenyl)-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296880-77-8
Record name 2-Methoxyethyl 4-(2-bromophenyl)-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296880-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl 4-(2-bromophenyl)-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the carboxylate group with methoxyethanol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Tetrahydropyridines are often investigated for their pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyridine exhibit significant antimicrobial properties. The presence of the bromophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
  • Antitumor Properties : Some studies have reported that tetrahydropyridine derivatives can inhibit cancer cell proliferation. The unique structure of this compound may provide a scaffold for developing new antitumor agents .

Neuropharmacology

Tetrahydropyridine derivatives have been studied for their neuroprotective effects. This compound could potentially modulate neurotransmitter systems or protect neurons from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Material Science

Recent research has explored the use of organic compounds like this one in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of tetrahydropyridines make them suitable for applications in OLED technology. Their ability to form stable films could be beneficial in creating efficient light-emitting layers .
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of resulting materials .

Case Study 1: Antimicrobial Activity

A study conducted on various tetrahydropyridine derivatives demonstrated that compounds similar to 2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes .

Case Study 2: Neuroprotective Effects

In vitro studies highlighted that certain tetrahydropyridine derivatives could reduce neuronal apoptosis induced by oxidative stress. This finding supports further exploration of 2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate as a potential neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the tetrahydropyridine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Variations in Ester Groups and Substituents

The ester moiety and aryl substituents are key differentiating factors among analogs. Below is a comparative analysis:

Compound Name (Ester Group) Substituent at Position 4 Molecular Weight (g/mol) Notable Properties Reference
Target compound (2-methoxyethyl) 2-bromophenyl ~393.25 Enhanced solubility due to methoxyethyl ether; bromine may increase lipophilicity. -
Methyl 4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-6-oxo-... Phenyl + pyridinyl ethenyl 362.39 Extended conjugation from ethenyl group; potential for π-π stacking.
Ethyl 4-(2-iodophenyl)-2-methyl-6-oxo-... 2-iodophenyl ~393.22 Iodo substituent’s polarizability may enhance intermolecular interactions.
2-Phenylethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-... 2-fluorophenyl 353.39 Fluorine’s electronegativity may improve metabolic stability.
Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-... 4-cyanophenyl 284.32 Cyano group’s strong electron-withdrawing effect; potential for hydrogen bonding.
Ethyl 4-[2-(trifluoromethyl)phenyl]-2-methyl-6-oxo-... 2-(trifluoromethyl)phenyl ~357.31 Trifluoromethyl group enhances lipophilicity and resistance to oxidation.

Biological Activity

The compound 2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 283593-06-6) is a member of the tetrahydropyridine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18BrNO4C_{16}H_{18}BrNO_4 with a molecular weight of approximately 368.23 g/mol. The structure features a tetrahydropyridine ring with various substituents that may influence its biological properties.

PropertyValue
Molecular FormulaC16H18BrNO4
Molecular Weight368.23 g/mol
CAS Number283593-06-6
InChIInChI=1S/C16H18BrNO4/c1-10-15(16(20)22-8-7-21-2)12(9-14(19)18-10)11-5-3-4-6-13(11)17/h3-6,12H,7-9H2,1-2H3,(H,18,19)

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-Methoxyethyl 4-(2-bromophenyl)-2-methyl-6-oxo have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Activity

Research has demonstrated that certain tetrahydropyridine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression . Specifically, the presence of the bromophenyl group has been linked to enhanced cytotoxicity against various cancer types.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. Studies indicate that tetrahydropyridine derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells . These properties make them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydropyridine derivatives, including the compound , revealed potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest a promising application in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value was calculated to be approximately 15 µM, indicating potent antiproliferative effects. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

Case Study 3: Neuroprotection

A recent study highlighted the neuroprotective potential of similar tetrahydropyridine compounds in an animal model of Parkinson's disease. The administration of these compounds resulted in reduced dopaminergic neuron loss and improved motor function in treated subjects compared to control groups .

Q & A

Q. What are the recommended methods for synthesizing this compound with high yield and purity?

A multi-step synthesis approach is typically employed, leveraging condensation reactions similar to the Biginelli protocol. For example, combining aldehydes, β-ketoesters (e.g., ethyl acetoacetate), and urea/thiourea derivatives under reflux conditions with acid catalysis (e.g., HCl or Lewis acids) can yield tetrahydropyridine scaffolds. Post-synthetic purification via column chromatography or recrystallization ensures purity. Reaction optimization may involve adjusting solvent polarity, temperature, and catalyst loading. For structurally related compounds, LiHMDS has been used to activate intermediates in THF at low temperatures .

Q. How can researchers optimize crystallization conditions for X-ray diffraction analysis?

Crystallization success hinges on solvent selection (e.g., DCM/hexane mixtures) and slow evaporation techniques. Pre-screening solvents using polymorph prediction tools can guide choices. For refinement, use SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve crystal packing influenced by hydrogen-bonding networks . ORTEP-III with a GUI aids in visualizing molecular geometry and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H/13C NMR to confirm regiochemistry and substituent positions. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and dynamic effects like tautomerism .
  • IR : Identifies carbonyl (C=O) and ester (C-O) functional groups.
  • MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding ring conformation?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity using crystallographic coordinates . Density Functional Theory (DFT) calculations (e.g., Gaussian) predict equilibrium conformations, which can be compared with experimental data refined via SHELXL. Discrepancies may arise from crystal packing forces or solvent effects, requiring MD simulations to assess flexibility .

Q. What methodologies determine hydrogen-bonding networks and their role in supramolecular assembly?

Use graph-set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., rings, chains) from crystallographic data . SHELXL-refined structures provide donor/acceptor distances and angles, while ORTEP-III visualizes 3D packing. For polymorphic systems, compare graph sets across crystal forms to identify thermodynamic drivers .

Q. How can enantioselective synthesis be achieved, and how is enantiomeric excess validated?

Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during cyclization steps. Enantiomeric excess is quantified via chiral HPLC or NMR with chiral shift reagents. For example, column chromatography with chiral stationary phases has separated enantiomers in related dihydropyridine systems .

Q. What strategies address discrepancies between predicted and observed NMR spectra?

Dynamic effects (e.g., ring puckering, tautomerism) may cause signal splitting or shifting. Variable-temperature NMR probes exchange processes, while NOESY identifies through-space interactions. Compare with spectra of analogous compounds (e.g., methyl-substituted dihydropyridines) to assign signals .

Methodological Notes

  • Crystallography : Always cross-validate SHELXL refinement with residual electron density maps to detect disorder or solvent molecules .
  • Synthesis : Monitor reaction progress via TLC or in situ IR to optimize stepwise yields .
  • Computational Tools : Pair MOE or Mercury with SHELX outputs for interactive visualization of hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.